1-(4-Ethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-ETHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOL-3-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOL-3-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials often include ethoxybenzene, methyl-oxazole, and chromeno-pyrrole derivatives. Common synthetic routes may involve:
Step 1: Formation of the ethoxyphenyl intermediate through electrophilic aromatic substitution.
Step 2: Coupling of the ethoxyphenyl intermediate with the methyl-oxazole derivative under basic conditions.
Step 3: Cyclization to form the chromeno-pyrrole core structure using a suitable cyclizing agent.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOL-3-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOL-3-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of specific enzymes or modulation of signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOL-3-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 1-(4-ETHOXYPHENYL)-2-(5-ETHYL-1,2-OXAZOL-3-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Uniqueness
1-(4-ETHOXYPHENYL)-2-(5-METHYL-1,2-OXAZOL-3-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific substitution pattern and the presence of both ethoxyphenyl and methyl-oxazole groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C23H18N2O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H18N2O5/c1-3-28-15-10-8-14(9-11-15)20-19-21(26)16-6-4-5-7-17(16)29-22(19)23(27)25(20)18-12-13(2)30-24-18/h4-12,20H,3H2,1-2H3 |
InChI Key |
UAANNASDAJUFBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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